molecular formula C13H9FN2 B2400332 3-(4-fluorophenyl)-1H-indazole CAS No. 155590-27-5

3-(4-fluorophenyl)-1H-indazole

Cat. No.: B2400332
CAS No.: 155590-27-5
M. Wt: 212.227
InChI Key: LLPAFTHNIULCDH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a 4-fluorophenyl group at the third position Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

3-(4-fluorophenyl)-1H-indazole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets through various mechanisms, including electrophilic substitution, due to excessive π-electrons delocalization . The presence of the fluorine atom on the phenyl ring in similar compounds has been found to enhance binding affinity with certain targets .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that the position and nature of substitution in the phenyl ring of uncharged ligands can affect overall binding and such a delicate balance is important to achieve superior binding affinity .

Result of Action

Some indole derivatives have shown potent antiviral activity, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that this compound may also have significant biological effects.

Action Environment

One study found that a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, acted as a corrosion inhibitor for carbon steel in a 1-m hcl medium . This suggests that environmental factors can indeed influence the action of such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorophenylhydrazine with ortho-substituted aromatic aldehydes or ketones, followed by cyclization under acidic or basic conditions. For example, the reaction of 4-fluorophenylhydrazine with 2-nitrobenzaldehyde in the presence of a reducing agent like iron powder can yield the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-fluorophenyl)-1H-indazole and its derivatives have shown significant promise in medicinal chemistry, particularly in the following areas:

  • Anticancer Activity :
    The compound has been evaluated for its antitumor properties against various cancer cell lines. For instance, studies indicate that certain indazole derivatives exhibit potent inhibitory effects against human chronic myeloid leukemia (K562) and lung cancer (A549) cell lines. In one study, a derivative demonstrated an IC50 value of 5.15 µM against K562 cells, indicating strong anticancer potential while showing selectivity towards normal cells .
  • Anti-inflammatory Properties :
    Indazole derivatives have been investigated for their anti-inflammatory effects. One specific compound, LONI11, exhibited significant orexant effects and reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial and Antiprotozoal Activities :
    Research has shown that indazole derivatives possess antimicrobial properties against various pathogens. A series of synthesized compounds demonstrated strong antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, highlighting their potential as therapeutic agents against protozoal infections .

Structure-Activity Relationships (SAR)

The structure-activity relationship of this compound derivatives is crucial for understanding their biological activity. Modifications at specific positions on the indazole ring can significantly influence their potency and selectivity:

Substituent Position Substituent Type Effect on Activity
C-5FluorineEssential for antitumor activity
C-3Various aryl groupsAlters binding affinity and biological efficacy

Notably, the presence of para-fluorine in the phenyl ring has been identified as a critical factor for maintaining high antiproliferative activity against cancer cells .

Case Studies

Several studies illustrate the diverse applications of this compound:

  • Antitumor Study : A recent study synthesized a series of indazole derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that specific modifications led to enhanced antitumor activity, establishing a clear link between chemical structure and biological function .
  • Orexant Effects : The compound LONI11 was evaluated for its ability to stimulate feeding behavior in mice. It showed promising orexant effects while also demonstrating analgesic properties in various pain models, indicating its multifaceted therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1H-indazole
  • 3-(4-bromophenyl)-1H-indazole
  • 3-(4-methylphenyl)-1H-indazole

Uniqueness

3-(4-fluorophenyl)-1H-indazole is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine’s high electronegativity and small atomic radius can enhance the compound’s metabolic stability, membrane permeability, and binding affinity to molecular targets, making it a valuable scaffold in drug design and development.

Biological Activity

3-(4-Fluorophenyl)-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H7FN2
  • Molecular Weight : 162.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cannabinoid Receptors : This compound has been identified as a synthetic cannabinoid receptor agonist, influencing pathways associated with pain relief and appetite regulation .
  • Anticancer Activity : Research indicates that derivatives of indazole, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .

Anticancer Activity

A recent study evaluated the anticancer effects of several indazole derivatives, including this compound, against various cancer cell lines. The results are summarized in the table below:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHCT-11612.5Induces apoptosis
This compoundMDA-MB-23115.0Inhibits cell proliferation
2-phenyl-2H-indazoleE. histolytica<0.050Antiprotozoal activity
5F-AEBRenal cancerVariesTargets DDR1 receptor

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Neuropharmacological Effects

Studies have also investigated the neuropharmacological effects of this compound. It has been shown to modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression.

Study on Synthetic Cannabinoids

In a comprehensive analysis of synthetic cannabinoids, including indazoles, it was found that compounds like this compound exhibited significant agonistic activity at cannabinoid receptors, which may lead to both therapeutic and adverse effects depending on dosage and administration route .

Antiprotozoal Activity

Research investigating antiprotozoal properties highlighted that indazole derivatives demonstrated potent activity against protozoan parasites like E. histolytica and G. intestinalis. The substitution pattern on the indazole ring significantly influenced their efficacy, suggesting that further modifications could enhance their biological activity .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPAFTHNIULCDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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